3,4-dimethyl-4H-1,2,4-triazole
Description
Significance of the 1,2,4-Triazole (B32235) Heterocyclic Core in Contemporary Chemical Sciences
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, with the molecular formula C₂H₃N₃. nih.gov This structural motif is a highly privileged scaffold in medicinal chemistry and other chemical sciences due to a combination of its unique properties. nih.govisres.org The presence of three nitrogen atoms allows for a multitude of structural modifications, enabling the creation of diverse bioactive molecules. nih.gov These nitrogen atoms also impart favorable characteristics such as hydrogen bonding capacity, dipole character, and rigidity, which are crucial for high-affinity interactions with biological receptors. nih.gov
The versatility of the 1,2,4-triazole core is evident in its wide array of applications. In medicinal chemistry, it is a key component in numerous drugs with a broad spectrum of pharmacological activities. nih.govjaper.in These include antifungal agents like fluconazole (B54011) and itraconazole, antiviral compounds such as ribavirin, and anxiolytics like alprazolam. japer.in The therapeutic potential of 1,2,4-triazole derivatives extends to anticancer, anticonvulsant, anti-inflammatory, analgesic, and antimicrobial applications. nih.govresearchgate.netsapub.org
Beyond medicine, the 1,2,4-triazole ring is significant in agrochemicals, contributing to the development of new pesticides. nih.gov In the realm of materials science, these compounds and their derivatives are explored for their utility in organocatalysis and as adaptable ligands for metal coordination, leading to the formation of coordination polymers with interesting magnetic and optical properties. nih.govisres.orgmdpi.com The ability of the 1,2,4-triazole core to serve as an isostere for amide, ester, and carboxylic acid groups further enhances its utility in drug design, allowing for the modulation of pharmacokinetic properties. nih.gov
The continued exploration of 1,2,4-triazole chemistry is driven by the quest for novel compounds with enhanced efficacy and selectivity for various biological targets. nih.govresearchgate.net
Evolution of Research Perspectives on 4H-1,2,4-Triazoles
Research into 1,2,4-triazoles has a history spanning over a century, with the name "triazole" first being used by Bladin in 1885. nih.govscispace.com The initial focus of research was on the fundamental synthesis and characterization of the triazole ring system. Early methods, such as the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, laid the groundwork for accessing this heterocyclic core. scispace.com
Over the decades, the research perspective has evolved significantly. While early studies concentrated on the basic chemical reactivity and physical properties of the parent 1,2,4-triazole and its simple derivatives, the discovery of the potent biological activities of certain substituted triazoles in the mid-20th century marked a pivotal shift. nih.gov This led to an explosion of research focused on the synthesis and biological evaluation of a vast library of 1,2,4-triazole derivatives.
In recent years, the focus has become more nuanced and specialized. There is a growing emphasis on the development of hybrid molecules, where the 1,2,4-triazole moiety is combined with other pharmacologically active scaffolds to create compounds with enhanced or synergistic effects. nih.gov Furthermore, there is an increasing interest in understanding the structure-activity relationships (SAR) of these compounds in great detail to enable rational drug design. nih.gov
Modern research also incorporates computational and theoretical studies, such as density functional theory (DFT) calculations, to investigate the tautomerism, acidity, and electronic properties of 1,2,4-triazoles, providing deeper insights into their reactivity and interaction with biological targets. tubitak.gov.trresearchgate.net Additionally, the principles of green chemistry are increasingly being applied to the synthesis of 1,2,4-triazoles, with a focus on developing more efficient and environmentally benign synthetic methods. nih.govresearchgate.net The ongoing challenge of drug-resistant pathogens continues to fuel research into novel 1,2,4-triazole derivatives with new mechanisms of action. pensoft.net
Scope and Academic Trajectories in 3,4-dimethyl-4H-1,2,4-triazole Studies
The specific compound, this compound, represents a particular node within the broader landscape of 1,2,4-triazole research. While not as extensively studied as some other derivatives, it serves as an important model compound and a synthetic intermediate in various academic investigations.
Physicochemical Properties: Basic physicochemical data for this compound has been established and is available in public databases.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃ | PubChem nih.gov |
| IUPAC Name | 3,4-dimethyl-1,2,4-triazole | PubChem nih.gov |
| Molecular Weight | 97.12 g/mol | PubChem nih.gov |
| CAS Number | 16778-74-8 | PubChem nih.gov |
Theoretical and Spectroscopic Studies: Quantum chemical studies have been conducted on a series of 1,2,4-triazole derivatives, including this compound, to investigate their tautomeric equilibrium and basicity. tubitak.gov.trresearchgate.net These theoretical explorations provide valuable insights into the electronic structure and reactivity of the molecule. For instance, studies have shown that for many substituted 1,2,4-triazoles, the 4H-tautomer is generally favored. tubitak.gov.tr
Synthetic Applications: While not a final product in many applications, this compound and its close analogue, 4-amino-3,5-dimethyl-1,2,4-triazole, are utilized as building blocks in the synthesis of more complex molecules. For example, 4-amino-3,5-dimethyl-1,2,4-triazole is used in condensation reactions with various aldehydes to form Schiff bases and stable hemiaminals, which can exhibit their own biological activities. mdpi.comgoogle.com These reactions are often studied to understand the influence of reaction conditions on product formation. mdpi.com Furthermore, derivatives of dimethyl-1,2,4-triazole have been investigated for their antimicrobial properties. mdpi.com
The academic trajectory for this compound is thus primarily centered on its role as a model system for theoretical studies and as a precursor in the synthesis of more elaborate chemical structures with potential applications in medicinal and materials science. Further research may uncover novel applications for this specific compound as our understanding of the vast chemical space of 1,2,4-triazoles continues to expand.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4-6-5-3-7(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDXSEYWEKKYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16778-74-8 | |
| Record name | 3,4-dimethyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of 3,4 Dimethyl 4h 1,2,4 Triazole Scaffolds
Established Synthetic Pathways for 4H-1,2,4-Triazoles
The construction of the 4H-1,2,4-triazole ring system has traditionally been accomplished through several reliable methods. These pathways are foundational in heterocyclic chemistry and continue to be relevant in synthetic organic chemistry.
Cyclocondensation Reactions (e.g., using N,N'-dichloromethylidenehydrazine)
One of the most popular methods for constructing trisubstituted 4H-1,2,4-triazole derivatives involves the cyclocondensation of N,N'-dichloromethylidenehydrazine with an appropriate amine. nih.govmdpi.com This method provides a direct route to the triazole core by forming the necessary carbon-nitrogen bonds in a cyclization process. The high reactivity of the dichloro-substituted hydrazine (B178648) makes it a potent building block for creating the heterocyclic ring.
Cyclodehydration of N-Acylamidrazone Derivatives
A widely utilized and versatile method for the synthesis of 1,2,4-triazole (B32235) derivatives is the cyclodehydration of N-acylamidrazone intermediates. nih.govmdpi.comscirp.orgresearchgate.net This approach is valued for its flexibility, as the N-acylamidrazones can be prepared from a variety of precursors, allowing for diverse substitution patterns on the final triazole ring. nih.govmdpi.com The final ring-closing step typically involves the removal of a water molecule, often facilitated by heat or a dehydrating agent, to yield the stable aromatic triazole system. scirp.org Various activated amide derivatives, such as thioamides, imidates, and imidoylbenzotriazoles, can serve as precursors to the key N-acylamidrazone intermediate. scirp.orgresearchgate.net
Innovative and Sustainable Synthetic Strategies
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules like 3,4,5-trisubstituted 1,2,4-triazoles in a single step from simple precursors. organic-chemistry.orgacs.org These methods avoid the need for isolating intermediates, thereby saving time, solvents, and reagents.
Key developments in this area include:
A metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to form hybrid 1,2,4-triazole structures. rsc.org
The one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides, achieved through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.orgacs.org
A multicomponent process for preparing 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, or aminopyrimidines. acs.org
Copper-catalyzed one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition–oxidation–cyclization reaction. nih.gov
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Three-Component | 1,3-Diones, β-Nitrostyrenes, Aldehyde Hydrazones | Metal-free, base-promoted, mild conditions. | rsc.org |
| One-Pot | Secondary Amides, Hydrazides | Triflic anhydride activation, microwave-induced cyclodehydration. | organic-chemistry.orgacs.org |
| Multicomponent | Anilines/Aminopyridines, Formamide, Hydrazine | Direct synthesis from readily available materials. | acs.org |
| One-Pot Cascade | Amides, Nitriles | Copper-catalyzed, efficient cascade process. | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rsc.orgmdpi.compnrjournal.com This technology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. researchgate.netmdpi.comnih.gov The selective absorption of microwave energy by polar molecules accelerates the reaction rate, making it a highly efficient method for synthesizing heterocyclic compounds. pnrjournal.com For instance, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved in a one-pot manner from secondary amides and hydrazides, where the final cyclodehydration step is induced by microwave irradiation. organic-chemistry.orgacs.org
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Thioether 1,2,4-triazole derivatives | Conventional | 8-12 h | 53-75% | mdpi.com |
| Thioether 1,2,4-triazole derivatives | Microwave | 6-10 min | 77-92% | mdpi.com |
| Triazoloquinazolinones | Conventional | Not specified | Moderate | beilstein-journals.org |
| Triazoloquinazolinones | Microwave | Few minutes | ~Quantitative | beilstein-journals.org |
| Coumarinyltriazolothiadiazoles | Conventional | Not specified | Lower yields | nih.gov |
| Coumarinyltriazolothiadiazoles | Microwave | 3-4 min | Increased yields | nih.gov |
Ultrasound-Assisted Synthesis Techniques
Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable synthetic route. asianpubs.orgmdpi.com The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates. asianpubs.org Ultrasound irradiation has been effectively used for the one-pot synthesis of 1,2,4-triazole derivatives, often resulting in higher yields and shorter reaction times compared to traditional methods. mdpi.comresearchgate.net This eco-friendly technique enhances product purity and simplifies work-up procedures. researchgate.net
A comparative study on the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives highlighted the advantages of the ultrasound-assisted protocol over conventional heating. mdpi.com
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional | 16-26 h | 60-75% | mdpi.com |
| Ultrasound-Assisted (45–55 °C) | 40-80 min | 75-89% | mdpi.com |
The application of ultrasound has also been reported in the synthesis of bis- researchgate.netroyalsocietypublishing.orgiau.ir-triazol-3-yl amines from bis-thioureas in a tandem regioselective one-pot protocol at ambient temperature. royalsocietypublishing.org
Metal-Free Catalytic Routes for 1,2,4-Triazole Formation
The synthesis of 1,2,4-triazole rings without the use of transition metals is a significant area of research, offering advantages in terms of cost, toxicity, and ease of purification. One prominent metal-free approach involves the use of iodine as a catalyst. Molecular iodine (I₂) can facilitate the oxidative cyclization of various precursors to form the triazole core. For instance, a general method for constructing 3,4,5-trisubstituted 1,2,4-triazoles utilizes an I₂-catalyzed cycloaddition of N-functionalized amidines with hydrazones. bohrium.com This method is valued for its use of inexpensive and readily available starting materials and catalyst, proceeding under mild conditions with moderate to good yields. bohrium.com The reaction mechanism is believed to involve the crucial role of the hydrogen on the nitrogen of the hydrazone. bohrium.com
Another iodine-catalyzed approach involves the oxidative coupling of hydrazones and amines. organic-chemistry.org This metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles proceeds via a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org The process typically employs molecular iodine as the catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org This strategy is noted for its operational simplicity and broad substrate scope. organic-chemistry.org
Furthermore, metal-free oxidative cyclization of trifluoroacetimidohydrazides using N,N-dimethylformamide (DMF) as a C1 synthon, mediated by iodine, has been reported for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. researchgate.net Other metal-free multicomponent reactions have also been developed, for example, using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate to produce 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org
| Method | Catalyst/Reagent | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Iodine-catalyzed Cycloaddition | I₂ | N-functionalized amidines, Hydrazones | Inexpensive catalyst, mild conditions, broad substrate scope. | bohrium.com |
| Iodine-catalyzed Oxidative Coupling | I₂, TBHP | Hydrazones, Aliphatic amines | Cascade reaction, C-H functionalization, operational simplicity. | organic-chemistry.org |
| Iodine-mediated Oxidative Cyclization | I₂ | Trifluoroacetimidohydrazides, DMF | DMF as a C1 synthon, metal-free. | researchgate.net |
| Multi-component Reaction | TFA | Trifluoroacetimidoyl chlorides, Hydrazine hydrate, Benzene-1,3,5-triyl triformate | High efficiency, broad substrate scope, readily available reagents. | nih.gov |
Cross-Coupling Methodologies for Derivatization (e.g., Suzuki Cross-Coupling Reaction)
Cross-coupling reactions are powerful tools for the derivatization of pre-formed heterocyclic rings, enabling the introduction of a wide variety of substituents. The Suzuki cross-coupling reaction, in particular, has been effectively utilized for the functionalization of 4-alkyl-4H-1,2,4-triazole scaffolds.
This methodology typically involves the reaction of a halogenated 1,2,4-triazole with a boronic acid in the presence of a palladium catalyst. For example, new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles have been synthesized by the Suzuki cross-coupling of bromine-containing 4-alkyl-4H-1,2,4-triazoles with various commercially available boronic acids. mdpi.comnih.gov These reactions can be conducted in conventional solvents or ionic liquids. mdpi.comopenreviewhub.orgnih.gov
The general procedure for a conventional Suzuki cross-coupling reaction on a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole involves heating the triazole with an excess of the desired boronic acid. mdpi.com The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and often requires a base, like potassium carbonate, and a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (NBu₄Br), in a mixed solvent system like toluene/water/ethanol. mdpi.comresearchgate.net The use of ultrasound or microwaves has been shown to significantly accelerate these coupling reactions. nih.gov
| Triazole Substrate | Coupling Partner | Catalyst System | Reaction Conditions | Reference |
|---|---|---|---|---|
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acids | Pd(PPh₃)₄, NBu₄Br, K₂CO₃ | Toluene/H₂O/EtOH, 130 °C, 4–12 h | mdpi.comresearchgate.net |
| 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole | Boronic acids | Palladium catalyst | Conventional solvents or ionic liquids | openreviewhub.org |
| 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles | 4-(N,N-diphenylamino) phenylboronic acid | Pd(PPh₃)₄, NBu₄Br, K₂CO₃ | Toluene/H₂O/EtOH, Reflux, 7 h | nih.gov |
Functionalization and Derivatization Strategies
Beyond the initial synthesis of the triazole ring, various strategies exist for its further functionalization and derivatization, allowing for the fine-tuning of its properties.
Strategies for N-Alkylation and N-Arylation
The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be targeted for alkylation and arylation. The alkylation of unsubstituted 1,2,4-triazole with alkyl halides typically yields a mixture of N1- and N4-alkylated isomers. researchgate.net The regioselectivity can be influenced by the reaction conditions, including the base and solvent used. researchgate.net For instance, the use of DBU as a base in THF has been reported to give a high preference for the N1-isomer. researchgate.net In contrast, aza-Michael additions of 1,2,4-triazole to α,β-unsaturated ketones can regioselectively produce only the 1-substituted products. researchgate.net
For N-arylation, efficient methods have been developed that avoid the need for ligands. A simple and effective method for the N-arylation of 1,2,4-triazoles at room temperature utilizes copper(I) oxide (CuO) nanoparticles as a recyclable catalyst in a ligand-free system. researchgate.net This method has proven effective for coupling various azoles with aryl iodides in high yields. researchgate.net Copper-catalyzed N-arylation of 4-substituted triazoles with diaryliodonium salts has also been demonstrated as a viable route to 1,4-disubstituted-1,2,4-triazolium salts. acs.org
C-H Activation and Functionalization
Direct C-H activation and functionalization offer an atom-economical approach to introduce new substituents onto the triazole core without the need for pre-functionalized starting materials. The C-H arylation of 4-alkyl-4H-1,2,4-triazoles represents a significant advancement in this area. nih.gov A general protocol for the arylation of 4H-triazoles has been developed, leading to diaryltriazoles in good yields. nih.gov This represents the first example of a catalytic C-H arylation of 4-alkyl-4H-triazoles. nih.gov The electronic nature of the C-H bonds and the triazole ring allows for regioselective C5-arylation under practical laboratory conditions. nih.gov Palladium-catalyzed direct arylation has been proposed to proceed through a concerted metalation-deprotonation (CMD) mechanism. rsc.org
Synthesis of Schiff Base Derivatives of Triazoles
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized from the condensation of primary amines with aldehydes or ketones. In the context of 1,2,4-triazoles, amino-substituted derivatives serve as the primary amine component. The synthesis of Schiff base derivatives of 3-amino-1,2,4-triazole and 4-amino-1,2,4-triazole (B31798) has been achieved through condensation with a variety of aromatic aldehydes. nih.govnih.gov These reactions are often carried out in a suitable solvent like ethanol, sometimes with catalytic amounts of acid. chemmethod.com Microwave-assisted synthesis has also been employed to produce triazole Schiff's bases in short reaction times. nih.gov The resulting Schiff bases can exhibit interesting biological properties and serve as versatile intermediates for further chemical transformations. plos.org
| Triazole Precursor | Aldehyde/Ketone | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4H-1,2,4-triazol-3-amine | Various aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde, 4-nitrobenzaldehyde) | Microwave irradiation (350-450 Watt), 2-3 min | Substituted (4H-1,2,4-triazol-3-ylimino)methyl derivatives | nih.gov |
| 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | Benzaldehyde derivatives | Ethanol, reflux | (Z)-4-amino-5-(2-(benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol derivatives | plos.org |
| 3-amino- and 4-amino-1,2,4-triazoles | Various aromatic aldehydes | Ultrasound irradiation, 3-5 min | Schiff bases | nih.gov |
| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | Varied aldehydes | - | Schiff bases | dergipark.org.tr |
Design and Synthesis of Hybrid Molecular Architectures Incorporating Triazole Cores
The 1,2,4-triazole moiety is a popular building block in the design of hybrid molecules, where it is combined with other pharmacophoric or functional units to create novel molecular architectures. nih.govmdpi.com The goal of this molecular hybridization is often to achieve synergistic effects, enhanced biological activity, or unique material properties. mdpi.comacs.org
The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used method for linking a triazole core to other molecular fragments. nih.gov This reaction is highly efficient and regioselective, typically affording 1,4-disubstituted 1,2,3-triazoles, which can be part of a larger hybrid structure that also contains a 1,2,4-triazole ring. For example, novel 1,2,3-triazole-containing hybrids have been synthesized via the CuAAC reaction of substituted-arylazides with alkyne-functionalized pyrazole- bohrium.comorganic-chemistry.orgmdpi.com-triazole hybrids. nih.gov
Other examples of hybrid architectures include:
Triazole-Isatin-Phenolic Hybrids: Synthesized via a regioselective Cu(I)-catalyzed 1,3-dipolar cycloaddition to create 1,4-disubstituted 1,2,3-triazoles linking isatin (B1672199) and phenolic cores. mdpi.com
Steroid-Pyrimidine Conjugates: Effective synthesis of conjugates containing 1,2,3-triazole rings has been achieved through the azide-alkyne cycloaddition of modified bile acids or sterols with dipropargyl derivatives of uracil (B121893) and 2-thiouracil. acs.org
Triazole-Pyridine Hybrids: N-Mannich bases with a 4,6-dimethylpyridine scaffold have been incorporated into 1,2,4-triazole derivatives. mdpi.com
These examples highlight the versatility of the triazole core as a central scaffold for constructing complex and functionally diverse hybrid molecules.
Bioconjugation and Derivatization with Amino Acid Linkers
The covalent linkage of the 3,4-dimethyl-4H-1,2,4-triazole scaffold to amino acids represents a significant strategy in medicinal chemistry and drug design. This bioconjugation aims to synergize the pharmacological properties of the triazole nucleus with the biocompatibility and specific targeting capabilities of amino acids. These derivatizations can enhance pharmacokinetic profiles, improve cellular uptake, and allow for targeted delivery to specific tissues or cells. The primary method for achieving this linkage is through the formation of a stable amide bond between the triazole moiety (or a derivative thereof) and the amino or carboxyl group of an amino acid.
Recent research has focused on developing efficient synthetic methodologies for creating these triazole-amino acid conjugates. These methods often involve the use of standard peptide coupling reagents to facilitate the formation of the amide bond under mild conditions, thereby preserving the stereochemistry of the amino acid and the integrity of the triazole ring.
A prevalent synthetic route involves the initial functionalization of the triazole scaffold to introduce a reactive group, such as a carboxylic acid or an amine, which can then be coupled with a protected amino acid. For instance, a common strategy is the amidation of a triazole-containing intermediate with various α- or β-amino acid derivatives. mdpi.comresearchgate.net This reaction is typically facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of the amino acid, resulting in the formation of a stable amide linkage.
The reaction conditions for these coupling reactions are critical to ensure high yields and purity of the final bioconjugate. The choice of solvent, temperature, and reaction time are all optimized to minimize side reactions and prevent racemization of the chiral amino acid centers. Acetonitrile is often employed as a solvent, and reactions are typically carried out at room temperature. rsc.org
An alternative, more recent approach involves a hexylsilane-mediated direct amidation. This method offers the advantage of not requiring the conventional protection and deprotection steps for the α-amino group of the amino acid, streamlining the synthetic process. rsc.org In this procedure, hexylsilane (B129531) and a catalytic amount of 1,2,4-triazole are used to facilitate the direct condensation of an amino acid with an appropriate triazole derivative. rsc.org This approach represents a greener and more efficient alternative to traditional coupling methods.
The resulting this compound-amino acid conjugates are then rigorously characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS), to confirm their chemical structure and purity. mdpi.comresearchgate.net
The following tables summarize representative examples of reaction conditions and the types of amino acid linkers that have been successfully conjugated to 1,2,4-triazole scaffolds, methodologies that are directly applicable to the this compound core.
Detailed Research Findings
Table 1: Synthetic Methodologies for 1,2,4-Triazole-Amino Acid Conjugation| Methodology | Coupling Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Standard Amide Coupling | EDCI, HOBt | Widely applicable, proceeds under mild conditions, suitable for a variety of amino acids. | mdpi.com |
| Hexylsilane-Mediated Amidation | Hexylsilane, 1,2,4-triazole (catalytic) | Protection/deprotection-free process, generates siloxane and hydrogen as byproducts. | rsc.org |
| Microwave-Assisted Synthesis | Acetic Acid | Rapid reaction times, often leads to simultaneous cyclization and deprotection in certain substrates. | researchgate.net |
| Amino Acid Derivative | Reaction Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| L-Phenylalanine | Hexylsilane, 1,2,4-triazole, Room Temperature | Acetonitrile | Moderate to Good | rsc.org |
| Various α/β-amino acid derivatives | EDCI, HOBt | Not specified | Not specified | mdpi.com |
| N-Protected α-amino acids | Microwave Irradiation (50-100W), 130-180°C | Acetic Acid | 84-90% | researchgate.net |
Comprehensive Spectroscopic and Structural Characterization of 3,4 Dimethyl 4h 1,2,4 Triazole Analogs
Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)
In the FT-IR spectrum of related 1,2,4-triazole (B32235) compounds, characteristic absorption bands confirm the presence of the triazole ring and its substituents. For instance, the stretching vibrations of the C=N and C-N bonds within the triazole ring are typically observed in the regions of 1562-1598 cm⁻¹ and 1313-1365 cm⁻¹, respectively. sapub.org The C-H stretching vibrations of the methyl groups would appear in the aromatic C-H stretching region. sapub.org For amino-substituted triazoles, N-H stretching vibrations are prominent, often appearing as strong bands. researchgate.net For example, in 3-amino-1,2,4-triazole, a strong band at 3211 cm⁻¹ is attributed to N-H stretching. researchgate.net
In a study of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, the experimental FT-IR and FT-Raman spectra were compared with theoretical data calculated using density functional theory (DFT), showing good agreement. isres.orgresearchgate.net This combined experimental and theoretical approach is powerful for assigning vibrational frequencies and confirming molecular structure. isres.orgresearchgate.netacs.org The characteristic IR and Raman spectral bands for hemiaminals derived from 4-amino-3,5-dimethyl-1,2,4-triazole show the disappearance of the strong ν(C=O) stretching vibration from the parent aldehyde and the νasNH₂, νsNH₂, and σ,ωNH₂ vibrations of the amino-triazole. mdpi.com
Table 1: Selected FT-IR Vibrational Frequencies for 1,2,4-Triazole Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| C=N (triazole ring) | Stretching | 1562-1598 | sapub.org |
| C-N (triazole ring) | Stretching | 1313-1365 | sapub.org |
| N-H (amino group) | Stretching | ~3211-3349 | researchgate.nettandfonline.com |
| S-H (thiol group) | Stretching | ~2525-2568 | tandfonline.com |
| C-H (aromatic) | Stretching | ~3019-3078 | sapub.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment and conformational analysis of 3,4-dimethyl-4H-1,2,4-triazole and its analogs. researchgate.net The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity. researchgate.net
¹H NMR Spectroscopy
The ¹H NMR spectrum of a 1,2,4-triazole derivative provides distinct signals for the protons in different chemical environments. For this compound, one would expect to see singlets for the two methyl groups (C3-CH₃ and N4-CH₃) and a singlet for the C5-H proton of the triazole ring. The exact chemical shifts would be influenced by the solvent and the electronic nature of the substituents.
In related 1,4-disubstituted 1,2,3-triazoles, the proton at the C5 position of the triazole ring typically appears as a singlet in the range of 8.00–8.75 ppm. mdpi.com For N-substituted 1,2,3-triazoles, the triazole proton signal is often observed as a singlet. sapub.org In the case of 4-amino-3,5-dimethyl-1,2,4-triazole, the methyl protons appear as singlets, and the NH₂ protons also give rise to a characteristic signal. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 1,2,4-Triazole Derivatives
| Proton | Chemical Shift Range (ppm) | Multiplicity | Reference |
| Triazole C-H | 8.00 - 8.75 | Singlet | mdpi.com |
| N-CH₃ | Varies | Singlet | |
| C-CH₃ | Varies | Singlet | ufv.br |
| NH₂ | Varies | Singlet | ufv.br |
| N=CH (imine) | 8.10 - 8.40 | Singlet | researchgate.net |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the two triazole ring carbons (C3 and C5) and the two methyl carbons.
In studies of 1,4-disubstituted 1,2,3-triazoles, the signals for the C4 and C5 carbon atoms of the triazole ring appear in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively. mdpi.com For 4-amino-3,5-dimethyl-1,2,4-triazole derivatives, the carbon atoms of the imine group show chemical shift values between 160 to 106 ppm. researchgate.net The carbon signals for the methyl groups attached to the triazole ring in these derivatives appear at 13.0 to 16.8 ppm. researchgate.net The structural confirmation of S-alkylation versus N-alkylation in mercapto-triazoles can be achieved by the absence of a C=S signal around 180 ppm in the ¹³C NMR spectrum. researchgate.net
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in 1,2,4-Triazole Derivatives
| Carbon | Chemical Shift Range (ppm) | Reference |
| C3 (Triazole Ring) | Varies | |
| C5 (Triazole Ring) | 122.46 - 127.49 (for 1,2,3-triazoles) | mdpi.com |
| C4 (Triazole Ring) | 139.27 - 148.64 (for 1,2,3-triazoles) | mdpi.com |
| C-CH₃ | 13.0 - 16.8 | researchgate.net |
| C=N (imine) | 106 - 160 | researchgate.net |
Advanced NMR Techniques
Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in more complex analogs. ipb.ptosi.lv These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. ipb.ptosi.lv Such methods are essential for the complete structural elucidation of novel triazole derivatives. digitellinc.com For instance, ¹H/¹⁵N gHMBC experiments can be used to distinguish between different isomeric forms of disubstituted triazoles. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its analogs. The molecular ion peak in the mass spectrum confirms the molecular formula of the compound. For this compound (C₄H₇N₃), the exact mass is 97.063997236 Da. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively confirm the elemental composition of a molecule. mdpi.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the triazole ring and the loss of substituents can help to piece together the structure of the molecule. For example, in the mass spectrum of some triazole derivatives, the molecular ion peak (M⁺) is observed, and its fragmentation pattern can be analyzed to confirm the structure. tandfonline.com
Table 4: Predicted Collision Cross Section (CCS) values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 98.071271 | 115.9 | uni.lu |
| [M+Na]⁺ | 120.05321 | 126.4 | uni.lu |
| [M-H]⁻ | 96.056719 | 116.1 | uni.lu |
| [M+NH₄]⁺ | 115.09782 | 137.4 | uni.lu |
| [M+K]⁺ | 136.02715 | 126.0 | uni.lu |
Electronic Absorption and Luminescence Spectroscopy (UV-Vis, FL) for Photophysical Investigations
UV-Visible (UV-Vis) absorption and fluorescence (FL) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound and its analogs. The UV-Vis spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic excitations from the ground state to excited states.
For many 1,2,4-triazole derivatives, the absorption maxima are influenced by the nature and position of substituents on the triazole ring, as well as the solvent. nih.gov Highly conjugated 4H-1,2,4-triazole derivatives have been shown to exhibit significant luminescence, making them of interest for applications in optoelectronics. nih.gov The introduction of aromatic or heteroaromatic groups can lead to compounds with high quantum yields of emitted photons. nih.gov For example, 4-ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole exhibits a UV absorption maximum at 351.0 nm in dichloromethane. nih.gov The fluorescence spectra provide information about the emission properties of the molecule after excitation. The relationship between the absorption and emission spectra, including the Stokes shift, can offer insights into the excited state dynamics. acs.org
X-ray Crystallography for Precise Molecular and Supramolecular Structural Determination
X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. For this compound and its analogs, this method provides unparalleled insight into not only the molecule's own geometry (intramolecular parameters) but also the intricate manner in which molecules are arranged and interact within a crystal lattice (supramolecular structure). This detailed structural information is fundamental to understanding the compound's physical properties and its interactions with other molecules. Studies on various substituted 1,2,4-triazoles consistently employ single-crystal X-ray diffraction to confirm their synthesized structures and to analyze their conformational and packing features. mdpi.combohrium.comacs.orgbohrium.com
Determination of Molecular Geometry and Bond Parameters
X-ray diffraction analysis precisely measures the spatial coordinates of each atom in the crystal's asymmetric unit, from which exact bond lengths, bond angles, and torsion angles are calculated. The core 1,2,4-triazole ring is consistently found to be planar or nearly planar. iucr.org
For analogs such as 4-amino-3,5-dimethyl-4H-1,2,4-triazole, a close structural relative of the title compound, crystallographic analysis confirms that the intramolecular bond lengths and angles are within normal, expected ranges. nih.goviucr.org The crystal structure of this analog was determined to be monoclinic with the space group P2₁/c. nih.gov
Table 1: Crystal Data and Structure Refinement for 4-amino-3,5-dimethyl-4H-1,2,4-triazole
| Parameter | Value |
|---|---|
| Empirical Formula | C₄H₈N₄ |
| Molecular Weight | 112.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8423 (12) |
| b (Å) | 7.7540 (16) |
| c (Å) | 12.846 (3) |
| β (°) | 96.91 (3) |
| Volume (ų) | 577.7 (2) |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Beyond individual molecular structures, X-ray crystallography elucidates the supramolecular assembly, detailing how molecules pack in the crystal and the non-covalent interactions that stabilize the lattice. These interactions, particularly hydrogen bonds and van der Waals forces, govern the material's macroscopic properties.
Hydrogen Bonding
Hydrogen bonds are a predominant directional force in the crystal packing of many triazole analogs. In the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole, the hydrogen atoms of the amino group form intermolecular N-H···N hydrogen bonds with the nitrogen atoms of adjacent triazole rings. nih.goviucr.org These interactions link the molecules into a two-dimensional sheet structure. nih.goviucr.org
Table 2: Hydrogen-Bond Geometry (Å, °) for 4-amino-3,5-dimethyl-4H-1,2,4-triazole
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N4—H4D···N1ⁱ | 0.91 (2) | 2.25 (2) | 3.145 (2) | 170 (2) |
| N4—H4E···N2ⁱⁱ | 0.96 (2) | 2.20 (2) | 3.086 (2) | 154 (2) |
Symmetry codes: (i) x, y, z; (ii) x, y, z. Source: nih.goviucr.org
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on the crystallographic data. This analysis maps the electron distribution to partition crystal space into molecular volumes, allowing for a detailed examination of close intermolecular contacts.
Studies on a variety of 1,2,4-triazole derivatives show that the crystal structures are often dominated by H···H, H···C, H···N, and H···O contacts. rsc.orgresearchgate.net Hirshfeld analysis performed on a copper(II) complex of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid revealed that the most significant contributions to the surface contacts arise from H···O/O···H (33.1%), H···H (29.5%), and H···N/N···H (19.3%) interactions. iucr.org In another fused triazole system, Hirshfeld analysis quantified the dominant contacts as H···H (39.6%), H···C (22.0%), N···H (12.8%), and Br···H (13.2%). mdpi.comjyu.fi This quantitative approach allows for a precise comparison of packing forces across different but related crystal structures. researchgate.net Furthermore, features on the Hirshfeld surface like the shape index and curvedness can confirm the presence of π–π stacking interactions between aromatic rings, which also play a role in stabilizing the crystal structure. mdpi.comjyu.fi
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Various Triazole Analogs
| Compound/System | H···H Contacts | H···C/C···H Contacts | H···N/N···H Contacts | H···O/O···H Contacts | Other Key Contacts |
|---|---|---|---|---|---|
| N-salicylidene-4-amino-1,2,4-triazoles (general finding) | Major | Major | Major | Major | C···C, C···N (minor) |
| Cu(II) complex with 5-methyl-1H-1,2,4-triazole-3-carboxylate | 29.5% | - | 19.3% | 33.1% | - |
| Fused 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | 39.6% | 22.0% | 12.8% | - | Br···H (13.2%) |
Advanced Theoretical and Computational Investigations of 3,4 Dimethyl 4h 1,2,4 Triazole Systems
Quantum Chemical Methodologies
A variety of quantum chemical methodologies are employed to investigate the properties of 3,4-dimethyl-4H-1,2,4-triazole systems. These methods range from the computationally efficient semi-empirical methods to the more rigorous Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. isres.orgtandfonline.com
Density Functional Theory (DFT) has emerged as a particularly powerful tool for studying 1,2,4-triazole (B32235) derivatives. isres.orgtubitak.gov.tr The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with various basis sets, such as 6-31G(d), 6-311G(d,p), and cc-pVDZ, to provide a balanced approach to accuracy and computational cost. isres.orgtubitak.gov.trresearchgate.netarabjchem.org These DFT calculations have been successfully used to determine molecular geometries, vibrational frequencies, and electronic properties of related triazole systems. researchgate.netarabjchem.org
Hartree-Fock (HF) theory, an ab initio method, serves as a foundational approach for many computational studies. While it provides a good starting point for geometry optimizations, it does not account for electron correlation to the same extent as DFT or other post-HF methods. isres.orgresearchgate.net
Semi-Empirical Methods , such as AM1, PM3, and MNDO, offer a faster, albeit less precise, alternative for computational analysis. These methods are particularly useful for initial conformational searches and for studying large molecular systems where more demanding calculations would be prohibitive. tubitak.gov.tr
Calculation of Molecular Geometry and Electronic Structure
Theoretical calculations are instrumental in determining the three-dimensional arrangement of atoms in this compound and its derivatives. Optimized geometries obtained from methods like DFT (B3LYP) with basis sets such as 6-31G(d) have shown excellent agreement with experimental data from X-ray crystallography for similar triazole compounds. researchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions. isres.org
The electronic structure, which dictates the chemical behavior of the molecule, is also thoroughly investigated using these computational tools. Calculations can provide insights into the distribution of electrons within the molecule, influencing its polarity and reactivity. isres.org
Below is a table showcasing representative calculated geometrical parameters for a related 1,2,4-triazole derivative, illustrating the level of detail provided by these methods.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-N2 | 1.39 | C5-N4-C3 |
| N2-C3 | 1.31 | N4-C3-N2 |
| C3-N4 | 1.37 | C3-N2-N1 |
| N4-C5 | 1.37 | C5-N1-N2 |
| C5-N1 | 1.32 | N4-C5-N1 |
| Data is illustrative and based on general findings for 1,2,4-triazole rings. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. tandfonline.com
For 1,2,4-triazole derivatives, DFT calculations at the B3LYP level are commonly used to determine the energies of the HOMO and LUMO. isres.orgresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net
The following table presents typical HOMO, LUMO, and energy gap values for a substituted 1,2,4-triazole system, calculated using DFT.
| Parameter | Energy (eV) |
| EHOMO | -6.164 |
| ELUMO | -2.086 |
| Energy Gap (ΔE) | 4.078 |
| Data is illustrative and based on a representative triazole system. researchgate.net |
Mapping of Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netbiointerfaceresearch.com The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas. researchgate.netresearchgate.net
In the context of this compound, the MEP map would highlight the nitrogen atoms of the triazole ring as regions of negative potential, making them susceptible to electrophilic attack and protonation. isres.orgtubitak.gov.tr Conversely, regions of positive potential would indicate sites prone to nucleophilic attack. This visual representation of the molecule's electronic landscape provides crucial insights into its intermolecular interactions and chemical behavior. biointerfaceresearch.combohrium.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
For 1,2,4-triazole derivatives, NBO analysis can elucidate the delocalization of π-electrons within the aromatic triazole ring and quantify the stabilizing effects of substituent groups. isres.orgnih.gov The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. nih.gov Higher E(2) values indicate stronger interactions and greater stabilization. This method is particularly useful for understanding the electronic factors that govern the geometry and reactivity of the molecule. dergipark.org.tr
Investigation of Protonation Sites and Basicity Behavior
Computational methods are extensively used to predict the most likely sites of protonation and to quantify the basicity of molecules like this compound. tubitak.gov.trresearchgate.net The proton affinity, which is the negative of the enthalpy change for the protonation reaction in the gas phase, can be calculated to determine the most favorable protonation site. tubitak.gov.tr
For 1,2,4-triazole derivatives, theoretical studies have shown that protonation typically occurs on one of the nitrogen atoms of the triazole ring. researchgate.netresearchgate.netdnu.dp.ua By comparing the calculated energies of the different possible protonated species, the most stable cation can be identified. researchgate.net For instance, studies on related 1,2,4-triazoles indicate that the protonated form where the proton is attached to the N1 or N2 position is generally more stable than protonation at the N4 position. researchgate.net Molecular electrostatic potential maps also support these findings by showing the most negative potential regions around the nitrogen atoms. tubitak.gov.tr
Studies on Tautomeric Equilibria and Relative Stabilities
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key aspect of 1,2,4-triazole chemistry. tubitak.gov.trnih.govarabjchem.org Computational methods, particularly DFT, are invaluable for studying the tautomeric equilibria and determining the relative stabilities of the different tautomers. tubitak.gov.trresearchgate.net
For C-substituted 1,2,4-triazoles, theoretical calculations have been performed to compare the stabilities of the 1H, 2H, and 4H tautomers. tubitak.gov.trresearchgate.net By calculating the Gibbs free energies of the different tautomeric forms, the equilibrium constants and relative populations can be predicted. researchgate.net Studies on various 1,2,4-triazole derivatives have consistently shown that the 4H-tautomer is generally the most stable form, which is in agreement with experimental observations. tubitak.gov.trresearchgate.net For compounds capable of thione-thiol tautomerism, computational studies can predict which form is energetically favored under different conditions. science.gov
Computational Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement experimental data. Methods based on Density Functional Theory (DFT) are particularly prevalent for these predictions.
The vibrational frequencies of 1,2,4-triazole derivatives are extensively studied using computational methods, primarily DFT with functionals such as B3LYP. researchgate.netnih.gov These calculations predict the infrared (IR) and Raman spectra of the molecule. For accurate comparison with experimental data, the calculated harmonic frequencies are often scaled by a factor (e.g., 0.963 for B3LYP/6-311++G(2d,p)) to account for anharmonicity and methodological approximations. epstem.net
In studies of related dimethyl-1,2,4-triazole derivatives, theoretical vibrational frequencies calculated using the B3LYP method with a 6-31G(d) basis set have shown good agreement with experimental values. researchgate.net For instance, C-H stretching vibrations are typically predicted in the range of 2961-3033 cm⁻¹. researchgate.net The assignment of specific vibrational modes is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode. The study of vibrational spectra is crucial for identifying characteristic "marker bands" for the triazole ring, which helps in the analysis of more complex molecules containing this moiety. nih.gov The self-association of 1,2,4-triazoles through hydrogen bonding can cause a red shift in the N-H stretching frequency, a phenomenon that can also be simulated and analyzed computationally. bohrium.comresearchgate.net
Table 1: Representative Theoretical Vibrational Frequencies for a Substituted Dimethyl-1,2,4-triazole Derivative Calculated using the DFT B3LYP/6-31G(d) method.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H₃ Stretching | 3033, 2961 |
| C=N Stretching | 2269, 2265 |
This table is illustrative, based on data for a related compound, 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, as specific data for this compound was not available in the search results. researchgate.net
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. dergipark.org.trnih.gov This method, often employed in conjunction with DFT, allows for the theoretical prediction of ¹H and ¹³C NMR spectra. researchgate.netbiointerfaceresearch.com
For various 1,2,4-triazole derivatives, GIAO calculations have demonstrated excellent correlation with experimental chemical shifts, aiding in the structural elucidation and assignment of signals. researchgate.netnih.govisres.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). ufv.br Computational studies on related triazoles show that theoretical ¹H and ¹³C NMR chemical shifts are generally in good agreement with experimental data. biointerfaceresearch.com These calculations can also be used to investigate the formation of different tautomers in solution by comparing the predicted chemical shifts for each possible form with the experimental spectrum. ufv.br
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C-NMR Chemical Shifts for a Substituted 1,2,4-Triazole Calculations performed using the GIAO method.
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C (Triazole Ring) | 164.47 | (Data not available) |
| C (Triazole Ring) | 165.68 | (Data not available) |
| CH₂ | 34.51 | (Data not available) |
| CH (Thiazolidinone) | 68.32 | (Data not available) |
This table is based on data for 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivatives. mdpi.com Specific calculated values for this compound were not found, but the methodology is directly applicable.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules by predicting their vertical transition energies and oscillator strengths. isres.orgtandfonline.comresearchgate.net This technique provides insights into the nature of electronic excitations, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com
In studies of 1,2,4-triazole derivatives, TD-DFT calculations, often using the B3LYP functional, have been successfully used to simulate UV-Vis spectra. researchgate.netinorgchemres.org The calculations can identify the key electronic transitions contributing to the observed absorption bands. tandfonline.com For example, in a study on a triazolo-thiadiazole system, TD-DFT predicted two main absorption peaks originating from HOMO to LUMO and HOMO-4 to LUMO transitions. tandfonline.com The solvent environment can significantly influence electronic spectra, and these effects can be modeled in TD-DFT calculations, often showing a shift in absorption bands with changing solvent polarity. nih.gov
Table 3: Example of TD-DFT Calculated Electronic Transitions for a Triazole Derivative Calculated using the TD-DFT/B3LYP/6-311G(d,p) method.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Major Contribution |
| S₀ → S₁ | 4.02 | 294 | H → L (37%) |
| S₀ → S₂ | 2.03 | 610 | H-4 → L (43%) |
This table is illustrative, based on data for a researchgate.netbohrium.cominorgchemres.org-triazolo[3,4-b] bohrium.comisres.orginorgchemres.orgthiadiazole system. tandfonline.com The principles are directly applicable to the analysis of this compound.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational preferences of molecules like this compound.
Energy profile calculations, often performed by scanning the potential energy surface (PES), are used to explore the conformational landscape of a molecule. This is typically done by systematically rotating one or more rotatable bonds (defined by a dihedral angle) and calculating the energy at each step. epstem.net The resulting energy profile reveals the locations of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between them.
For derivatives of 1,2,4-triazole, conformational analysis has been carried out using methods like Hartree-Fock (HF) and DFT (B3LYP). isres.org For example, in a study of (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, the potential energy curve was calculated by varying a key torsion angle from -180° to +180° in 10° intervals. epstem.net This type of analysis helps to identify the most stable (lowest energy) conformation of the molecule in the gas phase. Such studies are crucial for understanding how molecular shape influences reactivity and intermolecular interactions. tandfonline.com
Solvent Effects in Computational Chemistry (e.g., Polarizable Continuum Models (PCM), Onsager Model)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry accounts for these effects using various solvent models, with the Polarizable Continuum Model (PCM) and its variants (like IEFPCM) being among the most common. bohrium.comresearchgate.netekb.eg The Onsager model is another, earlier approach based on a reaction field concept. tandfonline.commdpi.com
These models treat the solvent as a continuous medium with a specific dielectric constant (ε), which polarizes in response to the solute's charge distribution. ekb.egmdpi.com Studies on 1,2,4-triazole and its derivatives have employed PCM to investigate the effect of solvents like water, methanol, and dimethyl sulfoxide (B87167) (DMSO) on various properties. bohrium.comresearchgate.netekb.eg For example, calculations have shown that the total energy of a triazole derivative decreases as the polarity of the solvent increases, indicating stabilization. tandfonline.com Solvent models are used to predict how geometric parameters, vibrational frequencies, NMR chemical shifts, and electronic spectra change from the gas phase to a solution phase. bohrium.comresearchgate.netdergipark.org.trekb.eg The stability of different conformers can also be re-ordered in solvents of different polarities, with more polar conformers being preferentially stabilized in high-dielectric media. ekb.eg
Table 4: Example of Calculated Relative Energy (ΔE) of a Triazole Conformer in Different Solvents Using a PCM Model
| Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) |
| Gas Phase | 1.0 | 0.00 |
| Cyclohexane | 2.02 | -1.25 |
| Chloroform | 4.81 | -2.50 |
| Methanol | 32.63 | -3.10 |
| Water | 78.39 | -3.20 |
This table is illustrative, based on principles described for bi-1,2,3-triazole. ekb.eg It demonstrates the general trend of increased stabilization with increasing solvent polarity.
Prediction of Nonlinear Optical (NLO) Properties
While extensive research has been conducted on the NLO properties of various substituted 1,2,4-triazole derivatives, the parent compound this compound has not been the specific focus of these studies. For instance, computational investigations using Density Functional Theory (DFT) have been employed to explore the NLO response of different triazole-based systems, often with donor-acceptor functionalities designed to enhance these properties. These studies typically calculate parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to evaluate the NLO potential of the designed molecules.
For example, studies on compounds like N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have shown significant NLO characteristics. dntb.gov.uaresearchgate.netnih.gov Similarly, the NLO properties of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole have been theoretically addressed and compared with standard materials like urea. researchgate.netisres.org These investigations highlight the potential of the 1,2,4-triazole scaffold in the design of NLO materials. rgnpublications.comdergipark.org.tr
Nevertheless, without specific computational data for this compound, a detailed analysis of its intrinsic NLO properties, including polarizability and hyperpolarizability tensors, cannot be provided at this time. Future computational studies focusing specifically on this compound would be necessary to elucidate its NLO response and potential for related applications.
Diverse Academic and Technological Applications of 3,4 Dimethyl 4h 1,2,4 Triazole and Its Derivatives
Research in Medicinal Chemistry and Biological Activity
The 1,2,4-triazole (B32235) scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating potent biological effects. mdpi.comresearchgate.net Research has extensively documented their wide-ranging pharmacological properties, which include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. nih.govmdpi.comnih.gov The ability of the triazole nucleus to interact with various biological targets through hydrogen bonding and other non-covalent interactions contributes to its diverse therapeutic potential. pensoft.net
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 1,2,4-triazole derivatives influences their biological activity. These studies reveal that the nature and position of substituents on the triazole ring and its appended moieties play a significant role in determining the potency and selectivity of these compounds. frontiersin.orguj.edu.pl
For instance, in a series of theophylline-1,2,4-triazole hybrids, the presence of electron-donating or electron-withdrawing groups on an N-phenylacetamide fragment was found to be critical for their inhibitory potential. frontiersin.org Specifically, a compound bearing a 4-chlorophenyl group exhibited superior serine protease inhibitory activity, while a derivative with a 3,4-dimethylphenyl group showed potent antibacterial activity against Bacillus subtilis. frontiersin.org Another study on 1,2,4-triazole-3-thione derivatives highlighted that anticonvulsant activity was more probable when at least one attached phenyl ring had a substituent at the para position. uj.edu.pl These findings underscore the importance of specific structural modifications in designing bioactive triazole derivatives.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or enzyme. This method is instrumental in elucidating the mechanism of action of 1,2,4-triazole derivatives at the molecular level. mdpi.comijper.orgnih.gov
Docking studies have been employed to understand the interactions of triazole derivatives with various biological targets. For example, in the development of novel anticancer agents, molecular docking was used to investigate the binding of 1,2,4-triazole-derived N-Mannich bases to caspase-3 and MDM2, proteins involved in apoptosis and cell cycle regulation. mdpi.com Similarly, the antimicrobial activity of certain 1,2,4-triazole compounds was rationalized through docking studies with proteins like 1AJ0, 1JIJ, and 4ZA5, which helped identify crucial interactions responsible for their biological effects. ijper.org In another study, docking simulations of novel bis-1,2,4-triazole derivatives with thymidine (B127349) phosphorylase, an enzyme implicated in tumor growth, revealed key interactions with amino acid residues in the active site, supporting their potential as potent inhibitors. nih.gov
Derivatives of 1,2,4-triazole have emerged as a promising class of compounds with significant anticancer activity against various cancer cell lines. mdpi.comekb.egresearchgate.net Researchers have synthesized and evaluated numerous triazole-based compounds for their cytotoxic effects on cell lines such as the human liver cancer cell line (HepG2) and the human breast cancer cell line (MCF-7). ekb.egarabjchem.orgnih.gov
Several studies have reported potent in vitro antitumor activity. For example, certain novel 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethylaminobenzoic acid) moiety exhibited cytotoxicity against both A549 lung carcinoma and HepG2 hepatocyte carcinoma cells. pensoft.net One compound, in particular, showed high selectivity against HepG2 cells, inducing apoptosis and cell cycle arrest. pensoft.net Another study on 1,2,4-triazole-derived Schiff bases demonstrated effective anticancer activity against HepG2, HCT-116, and MCF-7 cell lines. ekb.eg Furthermore, some 1,2,4-triazole–pyridine hybrids have been found to be more potent than the standard drug doxorubicin (B1662922) against HepG2 cells. mdpi.com
Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound Type | Cell Line(s) | Observed Effect | Reference |
| 1,2,4-Triazole-Pyridine Hybrid | HepG2 | More potent than doxorubicin | mdpi.com |
| 1,2,4-Triazole Schiff Bases | HepG2, HCT-116, MCF-7 | Effective anticancer activity | ekb.eg |
| 1,2,4-Triazole-Acetamide Hybrids | HepG2 | Good anti-cancer potential | nih.gov |
| Thieno[2,3-b]pyridine Analogues | HepG2, MCF-7 | Significant anti-tumor activity | arabjchem.org |
| 1,2,4-Triazole-Thiadiazine Derivative | HepG2 | Promising anti-HCC agent | researchgate.net |
The 1,2,4-triazole scaffold is a cornerstone in the development of antimicrobial agents, with many derivatives exhibiting potent antibacterial and antifungal properties. pharmj.org.uanih.govnih.gov The global challenge of antimicrobial resistance has spurred the search for novel compounds, and 1,2,4-triazoles represent a promising avenue of research. mdpi.comsci-hub.se
Numerous studies have demonstrated the broad-spectrum antimicrobial activity of these compounds. For instance, a series of novel 1,2,4-triazole derivatives showed strong antifungal activity against Microsporum gypseum and significant antibacterial activity against Staphylococcus aureus, with some compounds being more effective than the standard drugs ketoconazole (B1673606) and streptomycin (B1217042), respectively. nih.gov Another study highlighted the antibacterial potential of theophylline-1,2,4-triazole hybrids, with a 3,4-dimethylphenyl derivative showing a very low minimum inhibitory concentration (MIC) against Bacillus subtilis. frontiersin.org The mechanism of action for some antifungal triazoles involves the inhibition of enzymes like sterol 14-α-demethylase, which is crucial for fungal cell membrane integrity. bohrium.com
Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives
| Compound Type | Microbial Strain(s) | Observed Effect | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum, Staphylococcus aureus | Strong antifungal and antibacterial activity | nih.gov |
| Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides | Bacillus subtilis, Escherichia coli | Significant antibacterial potential | frontiersin.org |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Various bacteria and fungi | Good inhibitory effects | ijper.org |
| Bis-1,2,4-triazoles | Gram-positive and Gram-negative bacteria | High biological activity | nih.gov |
Derivatives of 1,2,4-triazole have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govmdpi.commdpi.com Many of these compounds exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2). mdpi.commdpi.com
Several studies have reported promising anti-inflammatory and analgesic activities. For example, newly synthesized 1,2,4-triazole derivatives demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models, with one compound showing greater edema inhibition than the standard drug ibuprofen. nih.gov These compounds also exhibited significant analgesic activity in acetic acid-induced writhing tests. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of prostaglandin (B15479496) synthesis through the COX pathway. Molecular docking studies have further supported this by showing that certain triazole derivatives can effectively bind to the active site of COX enzymes. mdpi.com
The 1,2,4-triazole nucleus is a key structural feature in several compounds with activity in the central nervous system (CNS), particularly as anticonvulsant agents. nih.govtandfonline.comnih.gov The search for new antiepileptic drugs with improved efficacy and fewer side effects is an ongoing area of research, and 1,2,4-triazole derivatives have shown considerable promise. nih.govuj.edu.pl
Research has demonstrated the anticonvulsant potential of various 1,2,4-triazole derivatives in preclinical models. For instance, some 4-butyl-5-(substituted-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have shown significant anticonvulsant activity in the maximal electroshock-induced seizure (MES) test. nih.gov Structure-activity relationship studies have indicated that the presence and position of substituents on the phenyl ring are critical for anticonvulsant activity. uj.edu.pl While some triazole derivatives have shown CNS activity, the presence of certain structural features, such as a methacrylic acid group, may reduce or eliminate antinociceptive effects compared to similar compounds with a propenoic acid moiety. ptfarm.pl
Development of Antiviral and Antitubercular Agents
The 1,2,4-triazole nucleus is a crucial pharmacophore in the development of new antiviral and antitubercular drugs. nih.govthaiscience.info Its structural characteristics, including resistance to metabolic degradation and the ability to act as a bioisostere for amide or ester groups, make it an attractive scaffold for medicinal chemists. nih.gov
Research into antiviral agents has explored various derivatives. For instance, a series of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were synthesized and evaluated for their activity against human adenovirus type 5 (Ad-5) and ECHO-9 virus. researchgate.net Certain compounds in this series demonstrated a capacity to inhibit the replication of both viruses, highlighting the potential of this specific chemical framework in antiviral therapy. researchgate.net The antiviral drug Ribavirin, which contains a 1,2,4-triazole ring, is known for its broad-spectrum activity against both DNA and RNA viruses, further underscoring the importance of this heterocyclic system in virology. nih.govresearchgate.net Studies have also shown that enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing substituents are potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov
In the realm of antitubercular agents , the 1,2,4-triazole scaffold is equally promising. researchgate.netmdpi.com Tuberculosis (TB) remains a major global health threat, and the development of new, effective drugs is critical. researchgate.net Derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have been synthesized and tested against Mycobacterium tuberculosis H37Rv. tandfonline.com One notable compound, 4-[(3-nitro-4-hydroxybenzylidene)amino]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol, exhibited an 87% inhibition rate at a concentration of 6.25 μg/mL. tandfonline.com Another study focused on N-(4-Substituted Benzylidine)-amino-5-pyridine-3-yl-1,3,4-triazol-2-thiol derivatives, which were designed to interact with the M. tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). One derivative showed significant activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL, equal to the resistance level of the standard drug streptomycin in the study. scholarsresearchlibrary.com
| Compound Structure/Class | Target Organism | Key Finding | Source |
|---|---|---|---|
| 4-[(3-nitro-4-hydroxybenzylidene)amino]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis H37Rv | 87% inhibition at 6.25 μg/mL | tandfonline.com |
| N-(4-Substituted Benzylidine)-amino-5-pyridine-3-yl-1,3,4-triazol-2-thiol derivative (3f) | M. tuberculosis H37Rv | MIC of 6.25 μg/mL | scholarsresearchlibrary.com |
| 3-(3-pyridyl)-5-(4-methylphenyl)-4-[N-(6-flouro-1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole | Gram-positive bacteria (S. aureus, S. pyogenes) | Activity equal to or higher than ampicillin | mdpi.com |
Evaluation of Antioxidant Activities
Oxidative stress is implicated in numerous diseases, making the development of synthetic antioxidants an important area of research. nih.govisres.org Derivatives of 1,2,4-triazole have been widely investigated for their antioxidant properties. nih.govisres.orgzsmu.edu.uabeilstein-journals.org
Studies have shown that the antioxidant capacity of these compounds can be evaluated using various assays, such as DPPH (1,1-diphenyl-2-picryl hydrazyl) radical scavenging. nih.govisres.org For example, in a series of S-substituted derivatives of 5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazole-3-thione, the compound 1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone was found to have the highest antioxidant activity, with a DPPH radical scavenging capacity 1.13 times higher than that of ascorbic acid. nih.gov
Another study investigated 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their derivatives. zsmu.edu.ua The research identified that 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol was particularly effective, reducing the level of thiobarbituric acid reactive substances (TBA-RS) by 42.50%. zsmu.edu.ua Similarly, 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine inhibited the formation of lipid oxidation products by 41.90%. zsmu.edu.ua The presence of a free amino group or a phenyl substituent at the N4 position of the triazole ring was generally found to increase antioxidant activity. zsmu.edu.ua
| Compound/Derivative Class | Assay | Result | Source |
|---|---|---|---|
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH Radical Scavenging | 1.13 times higher activity than ascorbic acid | nih.gov |
| 4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | TBA-RS Reduction | 42.50% reduction | zsmu.edu.ua |
| 3-(Morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine | Lipid Oxidation Inhibition | 41.90% inhibition | zsmu.edu.ua |
| Catechol with 3-(pyridin-3-yl)-1,2,4-triazole-5-thione fragment | CUPRAC | Highest antioxidant capacity (TEAC value of 1.92) in its series | beilstein-journals.org |
Enzyme Inhibition Studies
The 1,2,4-triazole scaffold is a key component in the design of various enzyme inhibitors, which are crucial for treating diseases like Alzheimer's and diabetes mellitus. nih.govbohrium.comacs.org Researchers have synthesized and tested novel azinane triazole-based derivatives for their inhibitory effects on several enzymes. nih.govacs.org
In one study, a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (B6355638) derivatives were evaluated. nih.govacs.org The entire series of synthesized molecules was active against acetylcholinesterase (AChE) and α-glucosidase. nih.govbohrium.com Specifically, methyl phenyl-substituted derivatives were identified as potent inhibitors of AChE, butyrylcholinesterase (BChE), α-glucosidase, and urease. nih.gov The most active compounds exhibited IC₅₀ values in the micromolar and even nanomolar range, indicating significant inhibitory potential. nih.gov
Another area of research involves the inhibition of protein-protein interactions. Virtual screening identified 3,4,5-trisubstituted 4H-1,2,4-triazoles as moderately potent inhibitors of the interaction between annexin (B1180172) A2 and the S100A10 protein, which has potential therapeutic benefits in cancer. nih.gov Subsequent synthesis and testing of analogues based on the 1,2,4-triazole scaffold led to the development of compounds with improved potency that could disrupt this native protein complex. nih.gov
| Derivative Class | Target Enzyme | Key Finding (IC₅₀ Value) | Source |
|---|---|---|---|
| Methyl phenyl substituted azinane triazole (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | nih.gov |
| Methyl phenyl substituted azinane triazole (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | nih.gov |
| Methyl phenyl substituted azinane triazole (12d) | α-Glucosidase | 36.74 ± 1.24 µM | nih.gov |
| Methyl phenyl substituted azinane triazole (12d) | Urease | 19.35 ± 1.28 µM | nih.gov |
| 2-[(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (36) | Annexin A2–S100A10 Interaction | Showed improved potency in competitive binding assays | nih.gov |
While the prompt specified interest in Tyrosine Kinase, Cyclooxygenase, and Lanosterol (B1674476) 14α-demethylase, the available search results primarily focused on the enzymes listed above.
Research in Materials Science and Engineering
The highly electron-deficient nature of the 1,2,4-triazole system gives it excellent electron-transport and hole-blocking properties, making it a valuable component in materials science. researchgate.netresearchgate.net Metal-free derivatives, both as small molecules and polymers, have been developed for a wide range of applications. researchgate.net
Optoelectronic Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), Polymer Light-Emitting Diodes (PLEDs))
Derivatives of 4H-1,2,4-triazole are widely investigated for their application in optoelectronic devices due to their emission properties. mdpi.com They are frequently used as electron-transporting materials (ETMs) or as host materials in various types of light-emitting diodes. researchgate.net
For example, Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ) was specifically designed as an electron-transporting material for deep blue Phosphorescent OLEDs (PHOLEDs). researchgate.netacs.org The introduction of a silicon atom between two triazole moieties resulted in a high triplet energy (2.84 eV), high thermal stability, and high electron mobility. researchgate.netacs.org When used in a PHOLED, SiTAZ enabled a maximum external quantum efficiency (EQE) of 15.5% and maintained an EQE of 13.8% at a high luminance of 1000 cd/m², demonstrating reduced efficiency roll-off. acs.org
Another derivative, 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione, has also been studied for its potential in OLEDs, where its incorporation into the device architecture led to a 15% improvement in luminous efficiency compared to traditional materials. The use of 1,2,4-triazole derivatives in Polymer Light-Emitting Diodes (PLEDs) has also been shown to improve device performance. researchgate.netresearchgate.net
| Derivative | Device Type | Role | Performance Metric | Source |
|---|---|---|---|---|
| Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ) | Deep Blue PHOLED | Hole-blocking and electron-transporting material | Max. EQE of 15.5%; EQE of 13.8% at 1000 cd/m² | acs.org |
| 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione | OLED | Electron Transport Layer | 15% improvement in luminous efficiency |
Organic Photovoltaic Cells and Solar Energy Conversion Research
The same electronic properties that make 1,2,4-triazoles suitable for OLEDs also make them promising for use in organic photovoltaic (OPV) cells. researchgate.netmdpi.com Research has focused on incorporating the triazole moiety into copolymer backbones to enhance device performance.
In one study, carbazole-benzothiadiazole-triazole based copolymers were synthesized for use as donor materials in OPV cells, blended with a PCBM acceptor. researchgate.net By varying the amount of the triazole comonomer, researchers could tune the optical and electrochemical properties of the polymer. The inclusion of the triazole unit improved the material's solubility and the resulting film morphology, leading to an OPV device with a power conversion efficiency of 1.74%. researchgate.net
Data Storage Technologies
The application of 1,2,4-triazole derivatives has extended into the field of data storage, although this area is less extensively documented in the provided search results. researchgate.netresearchgate.net The unique properties of these materials suggest potential uses, but detailed research findings and specific mechanisms in data storage technologies are not elaborated upon in the available literature. researchgate.netresearchgate.net
Liquid Crystalline Material Development
The incorporation of heterocyclic rings into molecular structures is a key strategy in the design of novel liquid crystalline materials. These heterocyclic units can induce significant changes in the mesomorphic properties of the compounds due to the introduction of heteroatoms like nitrogen, which are more polarizable than carbon and can create lateral or longitudinal dipoles.
While direct studies on the liquid crystalline properties of 3,4-dimethyl-4H-1,2,4-triazole are not extensively documented, research on related triazole derivatives demonstrates their potential in this field. For instance, new homologous series of 4,5-disubstituted 2H- Current time information in Bangalore, IN.bohrium.comnih.gov-triazole derivatives have been synthesized and shown to exhibit enantiotropic liquid crystal morphologies. sci-hub.ru The stability and range of the mesophases in these compounds were found to increase with the length of the alkoxy chains attached to the triazole core. sci-hub.ru Similarly, a series of 1-biphenyl-4-alkyl- Current time information in Bangalore, IN.bohrium.comnih.gov-triazole compounds have been shown to exhibit smectic A phases. tandfonline.com
Furthermore, three series of monomers, polymers, and thioester cyclic compounds containing a 4H-1,2,4-triazol-3-thiol moiety have been synthesized and examined for their liquid crystalline properties. researchgate.net In one study, a monomer with a terminal phenyl substituent displayed dimorphism, exhibiting both nematic and smectic A mesophases. researchgate.net These findings underscore the principle that the geometry of the molecule, along with the nature of the terminal and central linking groups, are crucial factors in determining liquid crystalline behavior. tandfonline.comnih.govcnrs.fr The synthesis of triazine-based π-conjugated macromolecules with chiral side groups, which can form liquid crystalline phases through hydrogen bonding interactions, further illustrates the versatility of nitrogen-containing heterocycles in this area. nih.gov
| Compound Class | Mesophase Type(s) | Key Structural Features |
| 4,5-disubstituted 2H- Current time information in Bangalore, IN.bohrium.comnih.gov-triazoles | Enantiotropic | Length of alkoxy chains |
| 1-biphenyl-4-alkyl- Current time information in Bangalore, IN.bohrium.comnih.gov-triazoles | Smectic A | Biphenyl group, alkyl chain |
| 4H-1,2,4-triazol-3-thiol derivatives | Nematic, Smectic A | Terminal phenyl substituent |
| Triazine-based macromolecules | Smectic C | Chiral side groups, hydrogen bonding |
Optical Waveguide Functionality Studies
Derivatives of 4H-1,2,4-triazole are being explored for their potential in optoelectronic devices due to their luminescent properties. Highly luminescent derivatives of 4H-1,2,4-triazole have been synthesized, exhibiting high quantum yields of emitted photons. mdpi.comresearchgate.net These properties are crucial for applications such as organic light-emitting diodes (OLEDs) and optical waveguides.
Research has shown that the synthesis of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated with aromatic or heteroaromatic systems can be achieved through methods like the Suzuki cross-coupling reaction. mdpi.comnih.gov The resulting compounds have demonstrated significant luminescence, making them promising candidates for various optoelectronic applications. mdpi.comresearchgate.net The photoluminescence spectra of certain triazole derivatives show unstructured bands with well-defined intensity maxima, indicative of charge transfer from donor to acceptor moieties within the molecule. acs.org
Organic Field-Effect Transistors (OFETs) Research
The 1,2,4-triazole scaffold is a key component in the development of materials for organic field-effect transistors (OFETs) and other organic electronic devices. The electron-deficient nature of the 1,2,4-triazole ring gives it excellent electron-transport and hole-blocking properties. researchgate.net This has led to the synthesis and investigation of a wide array of 1,2,4-triazole derivatives for use as electron transport layer (ETL) materials in OLEDs. researchgate.netimanagerpublications.com
For instance, 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a well-studied material for ETL applications. imanagerpublications.com The introduction of a silicon atom between two 3,4,5-triphenyl-1,2,4-triazole (B1348233) molecules resulted in a material with high triplet energy, high glass transition temperature, and high electron mobility. acs.org This material, when used as a hole-blocking and electron-transporting layer in deep blue phosphorescent OLEDs, yielded high external quantum efficiencies. acs.org
Furthermore, bipolar host materials, which possess both hole- and electron-transporting capabilities, have been synthesized by linking phenylcarbazole and 3,5-bis(2-pyridyl)-1H-1,2,4-triazole moieties. imanagerpublications.com These materials have been successfully used to fabricate highly efficient blue, green, yellow, and red OLEDs. imanagerpublications.com The development of efficient hole-transporting materials (HTMs) is equally important. Donor-acceptor type molecules incorporating a 4-phenyl-1,2,4-triazole core have been synthesized and shown to be effective HTMs in high-efficiency perovskite solar cells. nih.gov The unique properties of poly(1-vinyl-1,2,4-triazole), such as its use as a dielectric layer for organic field effect transistors, further highlight the versatility of the triazole core in this field. mdpi.com
| Material Type | Application | Key Properties |
| 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | ETL in OLEDs | High electron transport |
| Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane | ETL in PHOLEDs | High electron mobility, high triplet energy |
| Phenylcarbazole-triazole hybrids | Bipolar host in OLEDs | Bipolar charge transport |
| 4-phenyl-1,2,4-triazole cored D-A molecules | HTM in Perovskite Solar Cells | Effective intramolecular charge transfer |
| Poly(1-vinyl-1,2,4-triazole) | Dielectric layer in OFETs | Good dielectric properties |
Supercapacitor and Bipolar Material Innovations
The unique properties of 1,2,4-triazole derivatives make them promising candidates for applications in energy storage and as bipolar materials. nih.gov While specific research on this compound in supercapacitors is not widely available, the general characteristics of the triazole family suggest their potential. Their applications in materials science are expanding, with a focus on functional materials for sensors, catalysis, and energy storage. nih.gov Bipolar materials, which can transport both positive and negative charge carriers, are crucial for various electronic devices. As mentioned in the OFET section, 1,2,4-triazole derivatives have been successfully incorporated into bipolar host materials for OLEDs, demonstrating their ability to facilitate balanced charge transport. imanagerpublications.comrsc.org
Development of Heat-Resistant Materials
The thermal stability of the 1,2,4-triazole ring is a key feature that has led to its incorporation into heat-resistant materials. nih.govrsc.org Polymers containing the 1,2,4-triazole moiety, known as poly(1,2,4-triazoles), are a class of heterocyclic polymers known for their high thermal stability. scispace.com For example, new functional heat-resistant copolymers of poly(1-vinyl-1,2,4-triazole-co-triethoxyvinylsilane) exhibit high thermal stability up to 270 °C. bohrium.com Poly-1-vinyl-1,2,4-triazole (PVT) itself is thermally stable up to approximately 250 °C, and polymers and copolymers based on 1-vinyl-1,2,4-triazole (B1205247) are characterized by high thermal stability up to 300–350 °C. nih.gov
Thermogravimetric analysis (TGA) of various synthesized 1,2,4-triazole derivatives has shown that they can be thermally stable up to significant temperatures, with some compounds showing no weight loss below 300 °C. scispace.com The decomposition temperatures of these compounds are influenced by the nature of their substituents. rsc.org The development of insensitive high-energy density materials based on azole-rich rings, including 1,2,4-triazole N-oxide derivatives, further highlights the inherent thermal robustness of the triazole core. mdpi.com Some of these energetic materials exhibit decomposition temperatures in the range of 207–329 °C. mdpi.com
Corrosion Inhibition Studies
Triazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic and neutral environments. bohrium.comnih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. bohrium.comacs.org This adsorption can occur through both physisorption and chemisorption mechanisms. bohrium.com
The effectiveness of 1,2,4-triazole derivatives as corrosion inhibitors is influenced by their molecular structure, including the presence of heteroatoms (N, S) with unshared electron pairs and π-electrons, which can interact with the d-orbitals of the metal. nih.govacs.org Studies on various 4H-1,2,4-triazole derivatives have shown that they act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. researchgate.net For example, a novel 1,2,4-triazole derivative, 5-hexylsulfanyl-1,2,4-triazole (HST), has demonstrated high inhibition efficiency (up to 97%) for carbon steel in 1.0 M HCl. bohrium.com
A Schiff base derived from a related compound, 4-{[4-(dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol, was found to be an efficient mixed-type inhibitor for 316 stainless steel in 2M HCl, with inhibition efficiency increasing with both concentration and temperature. univ-antilles.fr The adsorption of these inhibitors on the steel surface often follows the Langmuir isotherm model. researchgate.netbohrium.comuniv-antilles.fr
| Inhibitor | Metal | Medium | Inhibition Efficiency | Adsorption Isotherm |
| 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole | Mild Steel | 1 M HCl | 99.6% at 5 × 10⁻⁴ M | Langmuir |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | Carbon Steel | 1.0 M HCl | up to 97% | Langmuir |
| 4-{[4-(dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol | 316 Stainless Steel | 2M HCl | Increases with concentration and temperature | Langmuir |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | Mild Steel | 1.0 M HCl | 95.3% at 1.0 × 10⁻³ M | Langmuir |
Coordination Chemistry and Supramolecular Assembly
The 1,2,4-triazole ring, with its multiple nitrogen atoms, is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. isres.org This allows for the construction of a wide range of coordination complexes, from simple mononuclear species to complex coordination polymers and metal-organic frameworks (MOFs). The coordination behavior is often dependent on the substituents on the triazole ring.
For example, the reaction of 3-(Pyridin-2-yl)-5-(2-aminophenyl)-1H-1,2,4-triazole with aldehydes can lead to new triazole derivatives that form luminescent zinc complexes. isres.org The synthesis of nickel complexes with 1,2,4-triazole-derived amido-functionalized N-heterocyclic carbene ligands has also been reported. isres.org Furthermore, luminescent europium complexes have been obtained from 1,2,4-triazole-3-carboxylic acid. isres.org
The ability of the triazole ring to bridge metal centers is a key feature in the formation of extended structures. This has been utilized in the development of materials with interesting magnetic and sorption properties. The supramolecular assembly of these complexes is often directed by hydrogen bonding and other non-covalent interactions, leading to the formation of well-defined crystal structures.
1,2,4-Triazoles as Ligands in Metal Complexes
1,2,4-triazoles are highly valued as ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. scirp.org These five-membered heterocyclic rings, containing two carbon and three nitrogen atoms, can coordinate to metal centers through their nitrogen atoms, acting as versatile building blocks for discrete polynuclear metal complexes, one- and two-dimensional polymers, and three-dimensional metal-organic frameworks (MOFs). wikipedia.orgmdpi.com The coordination capability of 1,2,4-triazoles is a result of the specific arrangement of their nitrogen heteroatoms, which combines features of both pyrazole (B372694) and imidazole. scirp.org
The substituents on the triazole ring significantly influence the structure and properties of the resulting metal complexes. mdpi.com For instance, 4-functionalized derivatives are extensively studied for creating magnetic materials because this substitution pattern does not sterically hinder the common N1,N2-bridging coordination mode. mdpi.com The reaction of 1,2,4-triazoles with metal ions can lead to the formation of homoleptic complexes, coordination polymers, and MOFs, which have found applications ranging from nanomaterials to anion recognition. tennessee.edu
The versatility of 1,2,4-triazoles as ligands is further demonstrated by their use in constructing coordination polymers with various dimensionalities and topologies. acs.org The choice of metal ion, counter-anion, and the specific triazole derivative allows for the fine-tuning of the final structure and its properties. acs.org For example, the reaction of bis(4,4′-bis-1,2,4-triazole) with different copper(II) and cadmium(II) salts has yielded a variety of one- to three-dimensional frameworks with novel topological structures. acs.org
| Ligand | Metal Ion(s) | Resulting Structure | Reference |
|---|---|---|---|
| bis(4,4′-bis-1,2,4-triazole) (btr) | Cu(II), Cd(II) | 1D, 2D, and 3D coordination polymers | acs.org |
| 4-amino-3-methyl-1,2,4-triazol-5-thione | Palladium(II) | Mononuclear and binuclear complexes | isres.org |
| 1,2,4-triazole | Iron(II) | Polynuclear coordination chains | researchgate.net |
| Tris(1,2,3-triazolyl)borate | Various transition metals | Homoleptic complexes and coordination polymers | tennessee.edu |
Investigation of Diverse Coordination Modes
The coordination chemistry of 1,2,4-triazoles is characterized by a variety of bonding modes, which are crucial in determining the architecture and functionality of the resulting metal complexes. The most prevalent coordination mode involves the N1 and N2 atoms of the triazole ring, which act as a bridge between two metal centers. mdpi.comresearchgate.netmdpi.com This N1,N2-bridging is a general feature in the coordination chemistry of 1,2,4-triazoles and provides a short, conjugated pathway for effective superexchange interactions between paramagnetic metal ions. mdpi.comresearchgate.net
Beyond the common N1,N2-bridging, 1,2,4-triazole ligands can exhibit other coordination modes, leading to a rich structural diversity. Flexible 4-substituted bis(1,2,4-triazole) ligands, for example, can connect metal centers through one or two nitrogen donors from each triazole ring. acs.org This flexibility gives rise to several coordination possibilities, including:
μ₂-N1:N1′ (bidentate): Each triazole ring coordinates to a different metal center through its N1 atom. acs.org
μ₃-N1:N2:N1′ (tridentate): One triazole ring coordinates through both N1 and N2 to one metal center, while the other triazole ring coordinates through its N1 atom to another metal center. acs.org
μ₄-N1:N2:N1′:N2′ (tetradentate): Both triazole rings coordinate through their N1 and N2 atoms, bridging multiple metal centers. acs.org
The choice of ligand, metal ion, and reaction conditions can influence which coordination mode is adopted. For instance, in a study involving an asymmetric ligand, 1-[3′-(1,2,4-triazol-4-yl)propyl]tetrazole, the 1,2,4-triazole unit exhibited a bridging bis-monodentate μ₂-N1,N2 coordination mode. rsc.org This diversity in coordination allows for the rational design of metal complexes with specific dimensionalities and properties.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of 1,2,4-triazoles to act as versatile bridging ligands has made them valuable building blocks in the construction of metal-organic frameworks (MOFs) and coordination polymers. tennessee.edursc.org These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and sensing. The use of biomolecules, such as amino acids derivatized with 1,2,4-triazoles, as linkers in MOF synthesis represents a significant advancement, leading to new families of functional CPs and MOFs. mdpi.com
The structure of the resulting MOF or coordination polymer is highly dependent on the nature of the triazole ligand, the metal ion, and the presence of other coordinating species like polycarboxylate anions. acs.org For example, the reaction of flexible 4-substituted bis(1,2,4-triazole) ligands with various metal ions and aromatic polycarboxylates has yielded a range of coordination polymers with different dimensionalities and topologies, including 3D interpenetrating diamondoid motifs and 2D networks. acs.org
The incorporation of 1,2,4-triazole ligands can also lead to the formation of porous MOFs. For instance, a MOF constructed from a bis-triazole linker with a rotating central moiety has demonstrated a "gate-opening" effect. tennessee.edu Furthermore, the use of a triazole ligand (1H-1,2,4-triazole) coordinated to a zinc metal node has been employed to create a 3D MOF that can be incorporated into polymer matrices to enhance proton conductivity in fuel cells. rsc.org The synthesis of mixed-ligand coordination polymers containing 1,2,4-triazole and other ligands, such as oxalate, has also been explored, leading to the formation of novel 3D frameworks. sc.edu
Spin Crossover Phenomena in Triazole-Based Complexes
A particularly fascinating application of 1,2,4-triazole-based coordination polymers lies in the field of spin crossover (SCO) materials. SCO is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. researchgate.net Iron(II) complexes with 1,2,4-triazole derivatives are a prominent class of SCO materials. nih.govscilit.com
One-dimensional coordination polymers of iron(II) constructed with triple N1,N2-bridging 1,2,4-triazole ligands form a unique and versatile class of SCO materials. nih.govscilit.com The synthetic flexibility of these systems allows for the fine-tuning of their SCO properties. nih.gov The transition temperature at which the spin crossover occurs can be influenced by the nature of the substituent on the triazole ring and the counter-anion present in the complex. researchgate.net For instance, in complexes of the type [Fe(Rtrz)₃][A]n (where Rtrz is a 4-substituted-1,2,4-triazole), the SCO temperature generally increases with the size of the anion for the same R substituent. researchgate.net
The SCO phenomenon in these materials is often accompanied by a distinct color change, for example, from pink (HS) to white (LS). researchgate.net This thermochromism makes them attractive for applications in sensors and display devices. Research in this area has also focused on the preparation of SCO nanoparticles and their incorporation into various matrices like gels, films, and liquid crystals. nih.govscilit.com Furthermore, a two-step spin transition has been observed in iron(II) SCO nanoparticles of a dehydrated one-dimensional coordination polymer, [Fe(NH₂trz)₃]Br₂ (where NH₂trz = 4-amino-1,2,4-triazole). bohrium.com
Luminescent Properties of Coordination Compounds
Coordination compounds based on 1,2,4-triazole ligands have also shown promise as luminescent materials. The design and synthesis of new organic ligands, such as those derived from 1,2,4-triazole, are key to developing metal complexes with controllable luminescent properties. researchgate.net Zinc(II) complexes, in particular, have been a focus of research in this area due to their potential as emitters in organic light-emitting diodes (OLEDs). researchgate.net
For example, new zinc complexes derived from 3-(pyridin-2-yl)-5-(2-aminophenyl)-1H-1,2,4-triazole have been synthesized and shown to exhibit strong green-blue luminescence in the solid state. isres.orgresearchgate.net Similarly, two novel zinc(II) complexes with 3,5-dimethyl-4-amino-1,2,4-triazole have demonstrated strong blue luminescence. researchgate.net The luminescent properties of these complexes can be influenced by the nature of the anions coordinated to the metal center. researchgate.net
The luminescent properties of coinage d¹⁰ metal complexes, such as those of copper(I) and silver(I), with 1,2,4-triazolate ligands have also been investigated. acs.org Furthermore, a tricarbonylrhenium(I) complex based on a symmetrical 5,5′-dimethyl-4,4′-diphenyl-3,3′-bi-(1,2,4-triazole) ligand has been designed to enhance solid-state luminescence through intramolecular π–π stacking interactions. rsc.org The development of bioactive luminescent metallodrugs based on 1,2,4-triazole derivatives is also an area of growing interest, with potential applications in bioimaging. mdpi.com
Research in Agrochemistry and Crop Protection
Derivatives of 1,2,4-triazole are of significant importance in the field of agrochemistry, where they are widely used as fungicides, herbicides, and plant growth regulators. rjptonline.orgarkema.com The 1,2,4-triazole ring is a key structural feature in many commercial pesticides. nih.govmdpi.com Triazole fungicides, in particular, are a major class of agricultural chemicals known for their high efficiency, low dosage requirements, and broad-spectrum activity against various plant pathogens. rjptonline.orgnih.gov
The primary mode of action for many triazole fungicides is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov By disrupting this process, triazole fungicides effectively control fungal growth. nih.gov Research in this area focuses on the design and synthesis of new 1,2,4-triazole derivatives with improved fungicidal activity and a wider spectrum of control. For instance, novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridinyl moieties have been synthesized and shown to exhibit potent fungicidal activity against various phytopathogens. nih.gov
In addition to their fungicidal properties, 1,2,4-triazole derivatives have also been developed as herbicides and insecticides. rjptonline.orgbohrium.com The structural modifications of 1,2,4-triazole compounds, typically at the 1-, 3-, and 5-positions, are explored to optimize their biological activity against different pests and weeds. bohrium.com The continuous development of new triazole-based agrochemicals is driven by the need to manage pesticide resistance and to provide more effective and environmentally benign solutions for crop protection. rjptonline.orgnih.gov
| Application | Mechanism of Action | Examples of Research | Reference |
|---|---|---|---|
| Fungicides | Inhibition of lanosterol 14α-demethylase (CYP51) | Synthesis of novel derivatives with enhanced activity against phytopathogenic fungi. | nih.gov |
| Herbicides | Inhibition of acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO) | Structural modifications to improve herbicidal activity and crop safety. | bohrium.com |
| Insecticides | Varies depending on the specific derivative | Development of new compounds with activity against pests like aphids. | bohrium.com |
| Plant Growth Regulators | Influence on plant hormone biosynthesis or signaling | Use of certain triazoles to control plant growth and development. | rjptonline.org |
Emerging Applications in Green Explosives Research
In recent years, there has been a growing interest in the development of "green" or insensitive high-energy materials (HEMs) that offer improved safety and environmental profiles compared to traditional explosives. Nitrogen-rich heterocyclic compounds, including 1,2,4-triazoles, are attractive candidates for this purpose due to their high positive heats of formation, high density, and good thermal stability. rsc.org The 1,2,4-triazole framework is considered a remarkable platform for the development of next-generation energetic materials. rsc.org
Research in this field focuses on synthesizing new energetic compounds by incorporating nitro, amino, or nitramino groups onto the 1,2,4-triazole ring. rsc.org These functional groups can significantly enhance the energetic properties of the molecule. For example, a series of energetic compounds based on a C-C linked 1,2,3-triazole and 1,2,4-triazole backbone has been synthesized, and some of the resulting salts have shown detonation velocities higher than that of the conventional explosive RDX, along with lower mechanical sensitivity. sci-hub.se
Outlook and Future Directions in 3,4 Dimethyl 4h 1,2,4 Triazole Research
Innovations in Synthetic Strategies for Complex Triazole Scaffolds
The future of triazole chemistry is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methods. While classical methods have been foundational, next-generation strategies are focusing on improving reaction efficiency, reducing environmental impact, and enabling the creation of increasingly complex molecular architectures.
Innovations such as continuous-flow processing offer significant advantages over traditional batch syntheses, including enhanced safety, scalability, and automation. rsc.org Flow chemistry has been successfully applied to both copper-catalyzed and catalyst-free cycloadditions to produce triazoles, demonstrating its potential to revolutionize their large-scale production. rsc.org Furthermore, green chemistry approaches, utilizing microwave and ultrasound-assisted techniques, are becoming more prevalent. mdpi.comnih.gov These methods often lead to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com
Future synthetic strategies will likely focus on:
C-H Activation: Direct functionalization of C-H bonds is a powerful tool for creating complex molecules without the need for pre-functionalized starting materials, representing a more atom-economical approach. organic-chemistry.org
Photoredox Catalysis: Using light to drive chemical reactions offers mild and highly selective ways to forge new bonds, enabling transformations that are difficult to achieve with traditional thermal methods. rsc.org
Electrochemical Synthesis: Employing electricity to drive reactions can avoid the use of stoichiometric chemical oxidants or reductants, offering a greener and more controlled synthetic route. organic-chemistry.org
These advanced methods will be crucial for synthesizing intricately substituted triazoles like 3,4-dimethyl-4H-1,2,4-triazole and its derivatives with high precision and efficiency.
| Synthetic Method | Description | Key Advantages | Future Outlook |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a flask. rsc.org | Enhanced safety, scalability, process control, and potential for automation. rsc.org | Increased adoption for industrial-scale synthesis of triazole-based APIs and materials. |
| Microwave/Ultrasound | Use of microwave or ultrasonic irradiation to accelerate reactions. mdpi.comnih.gov | Rapid reaction times, increased yields, improved energy efficiency. mdpi.com | Routine use in discovery labs for rapid library synthesis and optimization. |
| Electrochemical Synthesis | Driving reactions using an electric current. organic-chemistry.org | Avoids chemical oxidants/reductants, high level of control, sustainable. organic-chemistry.org | Development of novel multicomponent reactions for complex triazole scaffolds. |
| C-H Functionalization | Direct formation of C-C or C-N bonds at a native C-H site. organic-chemistry.org | High atom economy, reduces synthetic steps, allows for late-stage modification. | Key tool for creating novel triazole derivatives with precisely controlled substitution patterns. |
Advanced Computational Design and Predictive Modeling for Enhanced Functionality
Computational chemistry is transitioning from a supporting role to a predictive and generative powerhouse in triazole research. Advanced modeling is accelerating the discovery of new compounds with tailored properties, significantly reducing the time and cost associated with experimental screening. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in correlating the structural features of triazole derivatives with their biological activities, such as antifungal, antitubercular, and anti-gout properties. nih.govnih.govfrontiersin.org These models provide a framework for predicting the potency of new designs. frontiersin.org Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations offer deeper insights, allowing researchers to visualize the dynamic behavior of triazole-protein complexes and understand their electronic properties and reactivity. nih.govresearchgate.net
Screen vast virtual libraries of triazole compounds against biological targets. nih.gov
Develop robust predictive models for activity and pharmacokinetic properties (ADMET). nih.govmdpi.com
Utilize generative models to design entirely new triazole scaffolds (de novo design) with optimized characteristics for a specific purpose, such as inhibiting Tau protein aggregation in Alzheimer's disease. chemrxiv.orgdigitellinc.com
| Computational Tool | Purpose | Application in Triazole Research | Future Direction |
| 3D-QSAR | Correlates 3D molecular properties with biological activity. frontiersin.org | Predicting the inhibitory activity of novel triazole derivatives against specific enzymes. frontiersin.orgresearchgate.net | Integration into larger AI/ML pipelines for more accurate predictions. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. mdpi.com | Identifying key binding interactions between triazole inhibitors and protein active sites. researchgate.netmdpi.com | Increased use of flexible-receptor docking and ensemble docking for higher accuracy. nih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. researchgate.net | Assessing the stability of triazole-ligand complexes and conformational changes. nih.govresearchgate.net | Routine use for validating docking poses and predicting binding free energies. |
| Machine Learning/AI | Learns from existing data to predict outcomes for new data or generate novel designs. mdpi.comchemrxiv.org | Designing novel triazole inhibitors and predicting their activity and ADMET properties. mdpi.comchemrxiv.orgfrontiersin.org | Widespread use of generative models for de novo design of drugs and materials. |
Rational Drug Design and Targeted Therapeutic Development Utilizing the Triazole Core
The 1,2,4-triazole (B32235) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. nih.govnih.gov The future of triazole-based drug design lies in creating highly targeted and potent therapeutics that address significant medical challenges, including drug resistance and previously "undruggable" targets.
A groundbreaking area is the development of Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific disease-causing proteins. marinbio.com The triazole ring, often formed via "click chemistry," is an ideal linker component in PROTACs due to its stability and synthetic accessibility. researchgate.netmdpi.com This technology is expanding to include even more sophisticated constructs like Antibody-PROTAC conjugates, which use an antibody to deliver the protein-degrading payload specifically to target cells, such as those overexpressing HER2 in breast cancer. nih.govacs.org
Future therapeutic development will leverage the triazole core to:
Overcome Drug Resistance: By designing inhibitors with novel binding modes or developing degraders (like PROTACs) that remove the target protein entirely.
Target "Undruggable" Proteins: Creating molecules that can effectively target proteins lacking traditional active sites, such as transcription factors. marinbio.com
Enhance Specificity: Developing multi-target-directed ligands or conjugates that act on specific pathways or cell types, thereby minimizing off-target effects. nih.govacs.org
| Therapeutic Strategy | Role of the Triazole Core | Potential Disease Targets |
| PROTACs | Acts as a stable, synthetically versatile linker connecting the target-binding warhead and the E3 ligase ligand. marinbio.commdpi.com | Cancer, neurodegenerative diseases, inflammatory disorders. |
| Antibody-PROTAC Conjugates | Forms the covalent link between the antibody and the PROTAC molecule, often via bio-orthogonal click chemistry. nih.govacs.org | Cancers defined by specific surface markers (e.g., HER2+ breast cancer). |
| Targeted Covalent Inhibitors | Serves as a stable scaffold for presenting a reactive group that forms a permanent bond with the target protein. | Cancer, parasitic diseases. |
| Multi-Target Ligands | Provides a rigid, well-defined central scaffold to orient pharmacophores toward multiple biological targets simultaneously. | Alzheimer's disease, complex multifactorial diseases. |
Expansion of Triazole Applications in Next-Generation Materials Science
The utility of the 1,2,4-triazole scaffold extends well beyond medicine into the realm of advanced materials. Its electron-deficient nature, rigidity, and ability to coordinate with metal ions make it an excellent building block for next-generation functional materials. researchgate.netresearchgate.net
In organic electronics , 1,2,4-triazole derivatives are being explored as excellent electron-transport and hole-blocking materials for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net Their high thermal stability and tunable electronic properties are highly desirable for creating efficient and durable devices. researchgate.net The polymerization of compounds like 3-amino-1,2,4-triazole can even yield organic semiconductors. researchgate.net
In supramolecular chemistry , triazole-based ligands are used to construct complex, self-assembled architectures like metallocycles and tetrahedral cages. rsc.orgacs.org These structures have potential applications in catalysis, molecular recognition, and drug delivery. rsc.org Furthermore, triazole-based tetrathiafulvalene (B1198394) (TTF) derivatives are being investigated for use in molecular photoelectric and photovoltaic materials, opening doors for triazoles in energy applications. sioc-journal.cn
| Material Application | Specific Triazole System | Key Function/Property |
| Organic Electronics (OLEDs) | 1,2,4-Triazole-cored triphenylamine (B166846) derivatives. researchgate.net | Host material with excellent electron-transport and hole-blocking properties. researchgate.net |
| Organic Semiconductors | Polymers of 3-amino-1,2,4-triazole. researchgate.net | Electrically conducting polymer when doped. researchgate.net |
| Supramolecular Cages/Cycles | Bis-(pyridyl-1,2,3-triazole) ligands. rsc.orgacs.org | Building blocks for self-assembled architectures for catalysis or encapsulation. rsc.org |
| Photovoltaic Materials | Triazole-based tetrathiafulvalene (TTF) derivatives. sioc-journal.cn | Electron-donating components in molecular photoelectric systems. sioc-journal.cn |
| Corrosion Inhibitors | Various triazole derivatives. nih.gov | Form a protective coordination layer on metal surfaces. researchgate.net |
Interdisciplinary Research Integrating Triazoles into Novel Systems
The most exciting future developments for the triazole scaffold lie at the intersection of chemistry, biology, materials science, and nanotechnology. The versatility of triazole chemistry, particularly the "click" reaction, makes it an ideal tool for bridging these disciplines.
A prominent example is the development of theranostic nanoparticles . These are engineered systems that combine therapeutic agents and diagnostic (imaging) agents into a single platform. Researchers are functionalizing nanoparticles (e.g., silica (B1680970), gold) with triazole-based molecules. researchgate.netrsc.orgnih.gov The triazole can act as a linker to attach drugs, targeting ligands, or imaging agents. For instance, silica nanoparticles have been functionalized using click chemistry to deliver triazole-containing nucleotide analogues into cells for antiviral therapy. nih.gov
Another burgeoning area is biosensing . Triazole-based compounds are being designed as chemosensors that can selectively detect specific metal ions, anions, or biological molecules. nanobioletters.com Their ability to form coordination bonds and participate in various non-covalent interactions makes them highly effective for this purpose. researchgate.netnanobioletters.com These sensors could be integrated into diagnostic devices for environmental monitoring or early disease detection.
The future will see an increase in research where triazoles are integrated into:
Bio-inspired systems: Mimicking biological processes using self-assembling triazole-based components.
Smart materials: Creating materials that respond to external stimuli (e.g., light, pH) where the triazole moiety acts as a switch or sensor.
Integrated nanoplatforms: Combining the catalytic, electronic, and biological properties of different triazole-based systems into a single, multifunctional nanoparticle for complex tasks like simultaneous imaging and targeted drug delivery. nih.gov
This convergence of disciplines, enabled by the chemical versatility of the triazole core, will continue to drive innovation and uncover applications for compounds like this compound in ways that are only now being imagined.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-dimethyl-4H-1,2,4-triazole and its derivatives?
- Methodological Answer : A widely used method involves refluxing hydrazide precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures. This approach yields derivatives such as 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-triazole with ~65% efficiency . Alternative routes include cyclocondensation reactions with aldehydes to form Schiff bases, enabling structural diversification for biological testing .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- IR spectroscopy : To identify functional groups (e.g., NH stretches in triazole rings).
- NMR (¹H and ¹³C) : For resolving substituent positions and confirming regiochemistry.
- Mass spectrometry : To determine molecular ion peaks and fragmentation patterns.
- Elemental analysis : For validating purity and stoichiometry .
- Table 1 : Example Characterization Data for Derivatives
| Derivative | Melting Point (°C) | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|---|
| 4-Amino-3,5-dimethyl-1,2,4-triazole | 141–143 | 3300 (NH), 1600 (C=N) | 2.1 (s, 6H, CH₃) |
| Schiff base derivatives | 186–214 | 1650 (C=N Schiff base) | 7.2–8.5 (aromatic H) |
Q. What biological activities have been reported for this compound derivatives?
- Methodological Answer : Derivatives exhibit antimicrobial, antifungal, and anti-inflammatory properties. For example:
- Antimicrobial : Substitutions with electron-withdrawing groups (e.g., Cl, NO₂) enhance activity against Staphylococcus aureus (MIC: 4–8 µg/mL) .
- Antioxidant : Hydroxyphenyl-substituted derivatives show radical scavenging in DPPH assays (IC₅₀: 12–25 µM) .
- Table 2 : Biological Activity Highlights
| Derivative | Activity (Target) | IC₅₀/MIC | Reference |
|---|---|---|---|
| 3,5-Dinitrosalicylate | Antioxidant | 12 µM | |
| 4-Chlorobenzyl derivative | Antifungal (C. albicans) | 8 µg/mL |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structurally similar triazole derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent electronic effects, steric hindrance, or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., methyl vs. phenyl groups) and correlating with activity trends .
- Computational modeling : Density Functional Theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity .
- Standardized assays : Replicating experiments under controlled conditions (e.g., pH, incubation time) to minimize variability .
Q. What methodologies validate analytical techniques for quantifying this compound in complex matrices?
- Methodological Answer : Validation parameters per ICH guidelines include:
- Linearity : R² ≥ 0.998 for calibration curves (e.g., UV-Vis at λ = 254 nm).
- Precision : ≤2% RSD for intraday/interday replicates.
- Accuracy : 98–102% recovery in spiked samples .
- Example : Spectrophotometric quantification of 1-(β-phenylethyl)-4-amino-1,2,4-triazole bromide achieved 99.5% accuracy with a LOD of 0.1 µg/mL .
Q. How do structural modifications at the 3- and 5-positions influence the pharmacological profile of this compound?
- Methodological Answer :
- 3-Position : Electron-donating groups (e.g., -OCH₃) enhance metabolic stability but may reduce potency.
- 5-Position : Bulky substituents (e.g., -CF₃) improve target selectivity (e.g., COX-2 inhibition) but increase toxicity risks .
- Table 3 : Impact of Substituents on Bioactivity
| Substituent (Position) | Effect on Activity | Example Derivative |
|---|---|---|
| -CF₃ (3) | ↑ COX-2 selectivity (IC₅₀: 0.8 µM) | 3-Trifluoromethyl derivative |
| -OCH₃ (5) | ↓ Cytotoxicity (LD₅₀: >500 mg/kg) | 5-Methoxy derivative |
Q. What advanced applications exist for this compound in materials science?
- Methodological Answer : The triazole ring serves as a ligand in coordination polymers. For example:
- Zn-Cd heterometallic frameworks : Synthesized using 4-amino-3,5-dimethyl-1,2,4-triazole and NH₄SCN, yielding 3D structures with potential gas storage applications .
- Crystallography : Single-crystal X-ray diffraction confirms supramolecular interactions (e.g., π-π stacking) critical for stability .
Key Notes for Experimental Design
- Synthesis : Optimize reaction time (>18 hours) and solvent (DMSO > DMF) to maximize yields .
- Biological Testing : Use positive controls (e.g., fluconazole for antifungal assays) and dose-response curves to ensure reproducibility .
- Computational Tools : Employ Gaussian or ORCA for DFT studies to predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
